molecular formula C17H19NO B5368138 2-phenyl-N-(2-phenylpropyl)acetamide CAS No. 855929-24-7

2-phenyl-N-(2-phenylpropyl)acetamide

Cat. No.: B5368138
CAS No.: 855929-24-7
M. Wt: 253.34 g/mol
InChI Key: PETQQQJSCIFWGT-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and another phenyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-phenylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylpropylamine with phenylacetic acid derivatives. The reaction typically takes place in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N-(2-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antioxidant properties may help protect cells from oxidative damage by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide:

    N-(2-phenylethyl)acetamide: Similar to 2-phenyl-N-(2-phenylpropyl)acetamide but with an ethyl instead of a propyl chain.

Uniqueness

This compound is unique due to the presence of both phenyl and propyl groups, which may contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-phenyl-N-(2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)13-18-17(19)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQQQJSCIFWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297124
Record name N-(2-Phenylpropyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855929-24-7
Record name N-(2-Phenylpropyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855929-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Phenylpropyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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